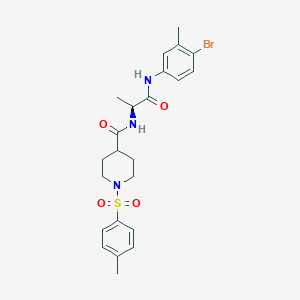
4-(4-Fluorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a carbonitrile group attached to a dihydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Fluorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of cardiovascular diseases.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with calcium channels, modulating their activity and thereby affecting cellular processes. The compound’s fluorophenyl group enhances its binding affinity to these targets, making it a potent modulator of biological pathways.
Vergleich Mit ähnlichen Verbindungen
- 4-Fluorophenylboronic acid
- Benzyl(4-fluorophenyl)phenylphosphine oxide
- Pyrrolidine derivatives
Comparison: Compared to similar compounds, 4-(4-Fluorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydropyridine core is particularly significant in medicinal chemistry for its role in modulating calcium channels, a feature not commonly found in other similar compounds.
Eigenschaften
CAS-Nummer |
919357-39-4 |
|---|---|
Molekularformel |
C18H11FN2O |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11FN2O/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)21-18(22)16(15)11-20/h1-10H,(H,21,22) |
InChI-Schlüssel |
NIVMDXLANSIHQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12627691.png)



![4-[4-(Methylamino)phenyl]morpholin-3-one](/img/structure/B12627729.png)
![N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide](/img/structure/B12627733.png)

![2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B12627737.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene](/img/structure/B12627741.png)





